N-(3,5-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a chromen-7-yloxy backbone linked to a 3,5-dimethylphenyl group via an acetamide bridge. Its structure combines aromatic and heterocyclic motifs, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-16-10-17(2)12-19(11-16)26-24(27)15-29-20-8-9-21-22(18-6-4-3-5-7-18)14-25(28)30-23(21)13-20/h3-14H,15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGSFULOHYAQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Synthesis of 2-oxo-4-phenyl-2H-chromen-7-ol: This intermediate can be synthesized through the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.
Formation of the Acetamide Linkage: The 2-oxo-4-phenyl-2H-chromen-7-ol is then reacted with chloroacetic acid to form the corresponding ester, which is subsequently converted to the acetamide by reaction with 3,5-dimethylaniline under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chromen-2-one moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the chromen-2-one moiety can yield dihydro derivatives.
Substitution: The phenyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Oxidized derivatives of the chromen-2-one moiety.
Reduction Products: Dihydro derivatives of the chromen-2-one moiety.
Substitution Products: Various substituted phenyl and dimethylphenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound serves as a precursor for the synthesis of novel chromen-2-one derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmacological Activities: The compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one moiety is known to interact with various biological pathways, leading to its observed pharmacological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Chromen Core
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
- Structural Difference : A chlorine atom at position 6 and a methyl group at position 4 on the chromen ring (vs. 4-phenyl in the target compound) .
- Impact: Electron-Withdrawing Cl: Enhances stability and may influence redox properties.
- Synthetic Route : Similar coupling methods as in (diazonium salt reactions), but with modified chromen precursors.
N-(4-Sulfamoylphenyl)-2-cyanoacetamide Derivatives
- Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) .
- Key Differences: A cyano group replaces the chromen-oxy moiety. Sulfamoylphenyl substitution instead of dimethylphenyl.
- Functional Impact: Cyano Group: Increases electrophilicity, altering reactivity in nucleophilic environments. Sulfamoyl: Enhances hydrogen-bonding capacity, affecting bioavailability.
Meta-Substituted Phenyl Analogs
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
- Structural Variance : Trichloroacetamide replaces the chromen-oxyacetamide group .
- Crystallographic Data :
- Two molecules per asymmetric unit (vs. one in other analogs), influencing packing density and melting point (mp).
- Melting Point : Higher mp due to strong van der Waals interactions from trichloro groups.
- Electronic Effects : Electron-withdrawing Cl groups reduce electron density on the phenyl ring, affecting π-π stacking.
N-(3-Chloro-4-fluorophenyl)-2-[(6,7-dimethoxy-4-oxo-3-phenyl-1H-1,2,4-triazol-1-yl)thio]acetamide (7) .
- Substitutions :
- Triazole-thioether replaces chromen-oxy.
- Halogenated phenyl (Cl, F) vs. dimethylphenyl.
- Biological Relevance : Thioether and triazole moieties are associated with antimicrobial activity, suggesting divergent applications compared to the target compound.
Functional Group Modifications in Acetamide Derivatives
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) .
- Structural Comparison: Oxazolidinone ring replaces chromen-oxy. 2,6-Dimethylphenyl vs. 3,5-dimethylphenyl.
- Application : Oxadixyl is a fungicide, highlighting how acetamide derivatives can be tailored for agrochemical vs. pharmaceutical uses.
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
- Key Features: Morpholinone ring introduces conformational rigidity. Isopropylphenyl substitution enhances lipophilicity.
- Synthetic Strategy : Uses acetylation and sulfonylation steps, differing from the target compound’s chromen-oxy coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
